molecular formula C9H4Cl2N2O B2731586 3-Chloroquinoxaline-2-carbonyl chloride CAS No. 49679-41-6

3-Chloroquinoxaline-2-carbonyl chloride

Cat. No.: B2731586
CAS No.: 49679-41-6
M. Wt: 227.04
InChI Key: QIMCIIVGSIZXFU-UHFFFAOYSA-N
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Description

3-Chloroquinoxaline-2-carbonyl chloride is a chemical compound belonging to the quinoxaline family, which is a class of nitrogen-containing heterocyclic compounds Quinoxalines are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloroquinoxaline-2-carbonyl chloride typically involves the chlorination of quinoxaline derivatives. One common method is the reaction of 3-chloroquinoxaline with thionyl chloride (SOCl₂) under reflux conditions. This reaction results in the formation of this compound as the primary product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and controlled conditions to ensure high yield and purity of the product. The reaction parameters, such as temperature, pressure, and concentration of reagents, are optimized to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

3-Chloroquinoxaline-2-carbonyl chloride undergoes various types of chemical reactions, including:

    Nucleophilic substitution reactions: The chlorine atom in the compound can be replaced by nucleophiles such as amines, alcohols, and thiols.

    Condensation reactions: It can react with diamines to form quinoxaline derivatives.

    Hydrolysis: The compound can be hydrolyzed to form 3-chloroquinoxaline-2-carboxylic acid.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as primary or secondary amines, alcohols, and thiols are commonly used under mild to moderate conditions.

    Condensation: Diamines are used in the presence of a suitable catalyst or under acidic conditions.

    Hydrolysis: Water or aqueous solutions of acids or bases are used to hydrolyze the compound.

Major Products Formed

    Nucleophilic substitution: Formation of substituted quinoxaline derivatives.

    Condensation: Formation of quinoxaline-based heterocycles.

    Hydrolysis: Formation of 3-chloroquinoxaline-2-carboxylic acid.

Scientific Research Applications

3-Chloroquinoxaline-2-carbonyl chloride has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 3-Chloroquinoxaline-2-carbonyl chloride is primarily based on its ability to undergo nucleophilic substitution reactions. The chlorine atom in the compound is highly reactive and can be replaced by various nucleophiles, leading to the formation of new chemical bonds. This reactivity makes it a valuable intermediate in the synthesis of biologically active compounds. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles used in the reactions .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloroquinoxaline
  • 3-Bromoquinoxaline-2-carbonyl chloride
  • 2,3-Dichloroquinoxaline

Uniqueness

3-Chloroquinoxaline-2-carbonyl chloride is unique due to its specific reactivity and the presence of both a chloro and a carbonyl chloride group. This dual functionality allows it to participate in a wide range of chemical reactions, making it a versatile intermediate in organic synthesis. Compared to similar compounds, it offers distinct advantages in terms of reactivity and the ability to form diverse products .

Properties

IUPAC Name

3-chloroquinoxaline-2-carbonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4Cl2N2O/c10-8-7(9(11)14)12-5-3-1-2-4-6(5)13-8/h1-4H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIMCIIVGSIZXFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(C(=N2)Cl)C(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

o-Halogeno-(hetero-)aryl-carboxylic acid halides which can be employed in the process according to the invention, and processes for their preparation, are known. Thus, for example, J. Am. Chem. Soc. 40,233 (1908) describes the preparation of 2-ethylmercapto-6-chloropyrimidine-5-carboxylic acid chloride by reacting 2-ethylmercapto-4-oxo-3,4-dihydropyrimidine-5-carboxylic acid with phosphorus oxychloride. The reaction of 2-hydroxy-quinoxaline-3-carboxylic acid with thionyl chloride in the presence of a catalytic amount of dimethylformamide to give 2-chloroquinoxaline-3-carboxylic acid chloride is described in Arch. Pharm. 306, 401 (1973). The reaction 4-chloronicotinic acid with thionyl chloride under reflex to give 4-chloronicotinic acid chloride is described in J. Chem. Soc. (C), 1966, 1816.
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